molecular formula C10H14INO4S B273430 N,N-bis(2-hydroxyethyl)-4-iodobenzenesulfonamide

N,N-bis(2-hydroxyethyl)-4-iodobenzenesulfonamide

Cat. No. B273430
M. Wt: 371.19 g/mol
InChI Key: BSRXUZCYURJSIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-bis(2-hydroxyethyl)-4-iodobenzenesulfonamide, commonly known as BIS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have various biochemical and physiological effects.

Mechanism of Action

BIS binds to proteins through its sulfonamide group and disrupts their interactions by blocking the formation of hydrogen bonds and other non-covalent interactions. This leads to the destabilization of protein complexes and the release of individual proteins. BIS has been found to be effective in disrupting protein-protein interactions both in vitro and in vivo.
Biochemical and Physiological Effects
BIS has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as phosphatases and kinases, which are involved in signal transduction pathways. BIS has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BIS has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

BIS has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it useful for studying protein-protein interactions in living cells. It is also stable and can be easily synthesized in large quantities. However, BIS has some limitations. It can bind to multiple proteins and disrupt their interactions, making it difficult to identify the specific target of BIS. Additionally, BIS can have off-target effects, leading to unintended consequences.

Future Directions

There are several future directions for the use of BIS in scientific research. One direction is the identification of new drug targets by using BIS to disrupt protein-protein interactions. Another direction is the development of new drugs based on the structure of BIS. Additionally, BIS can be used to study the effects of protein-protein interactions on disease progression, such as cancer and inflammation. Further research is needed to fully understand the potential of BIS in scientific research.
Conclusion
BIS is a sulfonamide derivative that has been extensively used in scientific research as a tool for studying protein-protein interactions. It is synthesized by reacting 4-iodobenzenesulfonyl chloride with diethanolamine in the presence of a base. BIS has various biochemical and physiological effects, including the disruption of protein-protein interactions, inhibition of enzyme activity, induction of apoptosis, and anti-inflammatory properties. Although BIS has some limitations, it has several advantages for lab experiments and has potential for future research directions.

Synthesis Methods

BIS can be synthesized by reacting 4-iodobenzenesulfonyl chloride with diethanolamine in the presence of a base. The reaction takes place at room temperature and the product is obtained in good yield. The synthesis of BIS is straightforward and can be easily scaled up for large-scale production.

Scientific Research Applications

BIS has been extensively used in scientific research as a tool for studying protein-protein interactions. It is a small molecule that can bind to proteins and disrupt their interactions, leading to the identification of new drug targets. BIS has been used to study the interactions of various proteins, including transcription factors, kinases, and phosphatases. It has also been used to study the interactions of proteins with DNA and RNA.

properties

Product Name

N,N-bis(2-hydroxyethyl)-4-iodobenzenesulfonamide

Molecular Formula

C10H14INO4S

Molecular Weight

371.19 g/mol

IUPAC Name

N,N-bis(2-hydroxyethyl)-4-iodobenzenesulfonamide

InChI

InChI=1S/C10H14INO4S/c11-9-1-3-10(4-2-9)17(15,16)12(5-7-13)6-8-14/h1-4,13-14H,5-8H2

InChI Key

BSRXUZCYURJSIS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)N(CCO)CCO)I

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N(CCO)CCO)I

Origin of Product

United States

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